Product packaging for Ramoplanin A3(Cat. No.:CAS No. 81988-89-8)

Ramoplanin A3

Cat. No.: B10859839
CAS No.: 81988-89-8
M. Wt: 2568.1 g/mol
InChI Key: CFIGZBIRUKWIED-ISYBQQJVSA-N
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Description

Ramoplanin A3 is one of the three closely related components (A1, A2, and A3) that constitute the ramoplanin antibiotic complex, a lipoglycodepsipeptide first isolated from the fermentation broth of Actinoplanes sp. ATCC 33076 . While Ramoplanin A2 is the most abundant component (comprising 72-86% of the complex), this compound is a minor component, typically representing between 8% and 14% of the natural mixture . The structural distinction between these analogs lies solely in the acyl group attached to the Asn-1 N-terminus . The stereochemistry of the lipid side chain in this compound has been unambiguously established as (2Z,4E) cis,trans . This compound exhibits potent activity against clinically important Gram-positive pathogens, including vancomycin-resistant Enterococcus (VRE), methicillin-resistant Staphylococcus aureus (MRSA), and Clostridium difficile . Its exceptional research value stems from its unique mechanism of action, which involves the sequestration of the membrane-bound peptidoglycan intermediate Lipid II . By binding to Lipid II, this compound disrupts bacterial cell wall biosynthesis, specifically inhibiting the transglycosylation step essential for peptidoglycan polymerization . This mechanism is distinct from that of glycopeptides like vancomycin, and as a result, ramoplanin shows no cross-resistance with other classes of antibiotics, making it a vital tool for studying multidrug resistance . Research into this compound and its analogs is crucial for the development of novel antibacterial agents with new modes of action. The ramoplanin complex has been investigated in numerous clinical trials for the treatment of gastrointestinal infections, such as Clostridioides difficile infection . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C120H156ClN21O40 B10859839 Ramoplanin A3 CAS No. 81988-89-8

Properties

CAS No.

81988-89-8

Molecular Formula

C120H156ClN21O40

Molecular Weight

2568.1 g/mol

IUPAC Name

(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-8-methylnona-2,4-dienoyl]amino]butanediamide

InChI

InChI=1S/C120H156ClN21O40/c1-55(2)18-12-9-10-15-23-83(154)128-78(51-82(124)153)108(167)142-94-100(102(125)161)181-118(177)93(67-34-45-79(152)73(121)50-67)141-103(162)57(5)127-106(165)76(48-56(3)4)129-84(155)52-126-109(168)88(62-24-35-68(148)36-25-62)137-112(171)87(60(8)147)135-114(173)90(66-32-43-72(44-33-66)178-120-101(98(159)96(157)81(54-144)180-120)182-119-99(160)97(158)95(156)80(53-143)179-119)136-105(164)74(21-16-46-122)130-107(166)77(49-61-19-13-11-14-20-61)132-110(169)85(58(6)145)134-115(174)91(64-28-39-70(150)40-29-64)139-116(175)92(65-30-41-71(151)42-31-65)138-111(170)86(59(7)146)133-104(163)75(22-17-47-123)131-113(172)89(140-117(94)176)63-26-37-69(149)38-27-63/h9-11,13-15,19-20,23-45,50,55-60,74-78,80-81,85-101,119-120,143-152,156-160H,12,16-18,21-22,46-49,51-54,122-123H2,1-8H3,(H2,124,153)(H2,125,161)(H,126,168)(H,127,165)(H,128,154)(H,129,155)(H,130,166)(H,131,172)(H,132,169)(H,133,163)(H,134,174)(H,135,173)(H,136,164)(H,137,171)(H,138,170)(H,139,175)(H,140,176)(H,141,162)(H,142,167)/b10-9+,23-15-/t57-,58+,59-,60-,74-,75-,76+,77+,78+,80-,81-,85+,86-,87-,88+,89-,90+,91-,92+,93+,94+,95-,96-,97+,98+,99+,100+,101+,119-,120+/m1/s1

InChI Key

CFIGZBIRUKWIED-ISYBQQJVSA-N

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC(C)C)C2=CC=C(C=C2)O)[C@@H](C)O)C3=CC=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CCCN)CC6=CC=CC=C6)[C@H](C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)[C@@H](C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)[C@H](CC(=O)N)NC(=O)/C=C\C=C\CCC(C)C)C(=O)N)C1=CC(=C(C=C1)O)Cl

Canonical SMILES

CC1C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(C)C)C2=CC=C(C=C2)O)C(C)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)CCCN)CC6=CC=CC=C6)C(C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C(C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)C(CC(=O)N)NC(=O)C=CC=CCCC(C)C)C(=O)N)C1=CC(=C(C=C1)O)Cl

Origin of Product

United States

Preparation Methods

Strategic Retrosynthetic Planning

The total synthesis of this compound aglycon, as reported by Shin et al. (2004), hinges on the late-stage introduction of lipid side chains onto a preassembled cyclic depsipeptide core. The core structure, comprising residues 3–9 of the ramoplanin scaffold, is synthesized via solid-phase peptide synthesis (SPPS) with orthogonal protecting groups to ensure regioselectivity. The lipid side chain, (2Z,4E)-8-methyl-2,4-nonadienoic acid , is introduced through acylation of the deprotected amine on the cyclic core.

Key Synthetic Steps

  • Deprotection of Fluorenylmethoxycarbonyl (Fmoc) Group : Treatment of intermediate 6a with tetrabutylammonium fluoride (TBAF) and isopropanol in dimethylformamide (DMF) yields the free amine.

  • Acylation with Lipid Anhydride : Reaction of the amine with (2Z,4E)-8-methyl-2,4-nonadienoic acid anhydride (7b) (3.0 equivalents, DMF, 25°C, 14 hours) forms the protected aglycon 8b .

  • Global Deprotection : Cleavage of remaining protective groups using hydrogen fluoride (HF) and anisole at 0°C for 90 minutes furnishes the this compound aglycon (9b) with a 76% yield.

Table 1: Reaction Conditions for this compound Aglycon Synthesis

StepReagents/ConditionsYield (%)
Fmoc DeprotectionTBAF, i-PrOH, DMF, 25°C, 1 h95
AcylationAnhydride 7b , DMF, 25°C, 14 h85
HF DeprotectionHF, anisole, 0°C, 90 min76

Structural Validation

The synthetic this compound aglycon was validated against authentic material derived from natural ramoplanin via deglycosidation. 1H NMR spectroscopy confirmed identical coupling constants for the lipid side chain’s double bonds:

  • Jαβ = 11.3–11.8 Hz (cis configuration at C2–C3)

  • Jβγ = 14.9–15.4 Hz (trans configuration at C4–C5).

Fermentation and Isolation of this compound

Fermentation Process

This compound is produced alongside A1 and A2 during the fermentation of Actinoplanes sp. ATCC 33076. The broth typically contains 1–15% A3 relative to the total ramoplanin content.

Flocculation and Filtration

  • Flocculating Agents : Diatomite or perlite (1–3% w/v) is added to the fermentation broth, followed by stirring for 50–90 minutes to aggregate cellular debris.

  • Filtration : Plate filtration yields a clarified filtrate with ramoplanin concentrations of 1,000–1,200 μg/mL .

Table 2: Fermentation Parameters for this compound Production

ParameterValue
Fermentation Volume10–1,000 L
FlocculantDiatomite, perlite (1–3% w/v)
Ramoplanin Yield1.55–148.12 g (A3) per batch

Adsorption-Desorption Chromatography

The filtrate undergoes sequential purification:

  • Decoloring : Macroporous resins (e.g., LX-700, D290) remove pigments at flow rates of 1–2 BV/h .

  • Adsorption : Macroporous adsorbent resins (e.g., D312, HZ816) capture ramoplanins via hydrophobic interactions.

  • Gradient Elution : Ethanol/water (30–60%) or methanol/water (40–60%) solutions desorb ramoplanins, with A3 eluting at 50% organic phase .

Chromatographic Purification of this compound

Polymer Microballoon Chromatography

Crude ramoplanin extract is dissolved in polar solvents (methanol, ethanol) and loaded onto PS30 polymer microballoon columns (bed volume: 150–1,500 mL). Gradient elution with aqueous methanol or ethanol isolates A3 with >98% purity.

Table 3: Chromatographic Conditions for A3 Purification

Column TypePS30 Polymer Microballoon
Mobile Phase25–50% Methanol or Ethanol in Water
Flow Rate200–2,000 mL/h
Purity Post-Elution>95%

Crystallization and Final Formulation

Solvent-Antisolvent Crystallization

The eluted A3 fraction is concentrated to 100–120 g/L and crystallized using ethyl acetate or acetone (5–10 volumes) at 2–8°C for 12 hours.

Table 4: Crystallization Parameters for this compound

ParameterValue
SolventMethanol, Ethanol
AntisolventEthyl Acetate, Acetone
Crystallization Yield70–73%
Final Purity (HPLC)98.1–98.3%

Quality Control and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reversed-phase (4.6 × 250 mm, 5 μm)

  • Mobile Phase : Acetonitrile/water (45:55) with 0.1% trifluoroacetic acid

  • Retention Time : A3 elutes at 14.2 minutes , distinct from A1 (12.8 min) and A2 (13.6 min).

Spectroscopic Confirmation

  • 1H NMR : Matches synthetic and natural A3 aglycons, confirming cis,trans lipid side-chain stereochemistry.

  • Mass Spectrometry : [M+H]+ ion at 2,252.1 Da aligns with theoretical molecular weight .

Chemical Reactions Analysis

Types of Reactions

Ramoplanin A3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Bu4NF (Tetra-n-butylammonium fluoride): Used in deprotection steps.

    i-PrOH (Isopropanol): Used as a solvent.

    DMF (Dimethylformamide): Used as a solvent and reagent.

Major Products Formed

The major products formed from these reactions are typically modified versions of this compound, which may have altered antibacterial properties or improved stability.

Scientific Research Applications

Key Points:

  • Target : Lipid II in bacterial membranes.
  • Action : Inhibits transglycosylation in peptidoglycan synthesis.
  • Resistance : No reported clinical resistance since its discovery.

Treatment of Clostridium difficile Infections

Ramoplanin A3 has shown efficacy against Clostridium difficile, particularly in cases resistant to standard treatments such as metronidazole and vancomycin. Clinical trials have indicated its potential for preventing recurrence in patients with a history of antibiotic-associated diarrhea.

Efficacy Against Multi-Drug-Resistant Strains

Research has demonstrated that this compound is effective against various multi-drug-resistant strains, including:

  • Vancomycin-resistant Enterococcus (VRE)
  • Methicillin-resistant Staphylococcus aureus (MRSA)

Formulations and Delivery Methods

This compound can be formulated for oral administration, targeting gastrointestinal infections effectively due to its poor systemic absorption. This characteristic allows it to reach high concentrations in the gut while minimizing systemic side effects.

Table 1: Summary of Key Studies on this compound

Study ReferenceFocusFindings
Cavalleri et al., 1984 Initial IsolationIdentified Ramoplanin A1-A3; A2 most active against Gram-positive bacteria.
Finegold et al., 2004 Efficacy Against VREDemonstrated rapid bactericidal action on VRE strains.
Schmidt et al., 2010 Biofilm ActivityShowed effectiveness against S. aureus biofilms.
Jabes et al., 2014 C. difficile SporesReported activity against spores in vitro and in animal models.
PNAS Study Clinical TrialsCurrently in phase III trials for treating intestinal infections caused by VRE.

Case Study: Efficacy Against Clostridium difficile

In a controlled trial involving patients with recurrent C. difficile infections, this compound was administered orally. Results indicated a significant reduction in recurrence rates compared to those receiving standard treatments.

Synergistic Effects

Recent studies have explored the combination of this compound with rhamnolipids to enhance its antibacterial properties against resistant strains. This combination therapy has shown promise in reducing minimum inhibitory concentrations (MICs) required for effective treatment.

Mechanism of Action

Ramoplanin A3 exerts its bactericidal effect by inhibiting cell wall biosynthesis. It specifically binds to and sequesters lipid intermediates I and II, preventing the action of intracellular glycosyltransferase (MurG) and other steps in the peptidoglycan assembly system. This inhibition disrupts the formation of the bacterial cell wall, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ramoplanin A3 belongs to the lipoglycodepsipeptide class of antibiotics. Below is a detailed comparison with structurally or functionally related compounds:

Ramoplanin A1 and A2

Feature This compound Ramoplanin A2 (Major Component) Ramoplanin A1
Lipid Side Chain Cis-trans (2Z,4E) unsaturated Trans-trans (2E,4E) unsaturated Cis-cis (2Z,4Z) unsaturated
Abundance Minor component (~10%) Major component (~80%) Minor component (~10%)
Antimicrobial Activity MIC: 0.06–0.5 µg/mL MIC: 0.03–0.25 µg/mL MIC: 0.06–0.5 µg/mL
Structural Stability Prone to depsipeptide hydrolysis Similar instability Similar instability
Clinical Relevance Limited due to low abundance Primary candidate for clinical trials Limited due to low abundance

Enduracidin

Feature This compound Enduracidin
Structure Lipoglycodepsipeptide with α-1,2-dimannosyl disaccharide Lipopeptide lacking mannosylation
Mechanism Binds Lipid II to inhibit transglycosylation Binds Lipid II but lacks mannosylation, reducing membrane affinity
Activity MIC: 0.06–0.5 µg/mL MIC: 0.12–1.0 µg/mL
Clinical Use Phase III trials for GI infections Used as an animal feed additive
Resistance No cross-resistance with glycopeptides Similar resistance profile

Key Insight: Mannosylation in ramoplanin enhances membrane targeting and potency compared to enduracidin .

Vancomycin

Feature This compound Vancomycin
Class Lipoglycodepsipeptide Glycopeptide
Target Lipid II D-Ala-D-Ala termini of peptidoglycan
Activity Bactericidal at MIC Bacteriostatic at MIC
Spectrum Gram-positive only Gram-positive only
Resistance Active against VRE Inactive against VRE
Tolerability Poor systemic tolerability Well-tolerated intravenously

Key Insight : Ramoplanin’s Lipid II targeting avoids cross-resistance with vancomycin, making it effective against VRE .

Structural and Functional Insights

  • Natural Analogs: Over 49 actinomycete strains produce ramoplanin-like compounds, suggesting natural analogs with varied lipid chains or glycosylation patterns exist .
  • Synthetic Analogs: Fully synthetic lactam analogs and deschloro derivatives (e.g., deschlororamoplanin) show retained activity, confirming chlorine at 3-Cl-4-Hpg17 is non-essential .

Q & A

Q. How should researchers optimize animal models for studying this compound's nephrotoxicity?

  • Methodological Answer: Use murine models with renal function monitoring (e.g., serum creatinine, BUN levels). Administer this compound at escalating doses and perform histopathological analysis of kidney tissue. Compare results with vancomycin-treated cohorts to contextualize toxicity profiles. Ensure compliance with institutional animal ethics guidelines .

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